Pactimibe sulfate (CS-505) is a novel, synthetically derived acyl coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. [] It is classified as an indoline derivative due to its core indoline ring structure. [] Pactimibe sulfate is a crucial research tool for studying cholesterol metabolism, atherosclerosis, and the development of anti-hyperlipidemic drugs. [, , , , ]
A detailed description of the synthesis of pactimibe sulfate can be found in the publication by Tomoda et al. [] The synthesis involves a multi-step process, starting with the construction of the indoline core and culminating in the introduction of the key carboxylic acid side chain. The final step involves the formation of the sulfate salt to improve its physicochemical properties.
Pactimibe undergoes several metabolic reactions, primarily mediated by cytochrome P450 enzymes (CYPs): [, ]
Pactimibe sulfate functions as an ACAT inhibitor. [] ACAT is an enzyme integral to the esterification of intracellular free cholesterol, converting it into cholesteryl esters. By inhibiting ACAT, pactimibe sulfate reduces the formation of cholesteryl esters, thereby potentially impacting cholesterol absorption and influencing intracellular cholesterol homeostasis. [, , , , ] This mechanism is relevant to its potential in managing hypercholesterolemia and atherosclerosis.
Pactimibe sulfate exhibits low lipophilicity and high water solubility, properties enhanced by the sulfate salt form. [] This characteristic contributes to its good oral absorption. [] Specific data regarding other physicochemical properties like melting point, boiling point, etc., are not available in the provided abstracts.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4